![molecular formula C21H16ClN3O B11485499 3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485499.png)
3-(2-chlorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one
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Overview
Description
3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with aniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with anthranilic acid under acidic or basic conditions to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of quinazolinone are explored for their potential as drugs. They may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their diverse reactivity makes them valuable in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may exhibit similar biological activities.
Benzodiazepines: Structurally related compounds that also interact with biological targets such as receptors.
Phenylquinazolinones: Compounds with similar aromatic ring systems and potential therapeutic applications.
Uniqueness
The uniqueness of 3-(2-CHLOROPHENYL)-2-[(PHENYLAMINO)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern and the presence of both chlorophenyl and phenylamino groups. These structural features may confer distinct biological activities and reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C21H16ClN3O |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(anilinomethyl)-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H16ClN3O/c22-17-11-5-7-13-19(17)25-20(14-23-15-8-2-1-3-9-15)24-18-12-6-4-10-16(18)21(25)26/h1-13,23H,14H2 |
InChI Key |
HZDBBRQQHTULAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
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